5-Fluoropyrimidin-4-amine 5-Fluoropyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 811450-26-7
VCID: VC2003556
InChI: InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
SMILES: C1=C(C(=NC=N1)N)F
Molecular Formula: C4H4FN3
Molecular Weight: 113.09 g/mol

5-Fluoropyrimidin-4-amine

CAS No.: 811450-26-7

Cat. No.: VC2003556

Molecular Formula: C4H4FN3

Molecular Weight: 113.09 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoropyrimidin-4-amine - 811450-26-7

Specification

CAS No. 811450-26-7
Molecular Formula C4H4FN3
Molecular Weight 113.09 g/mol
IUPAC Name 5-fluoropyrimidin-4-amine
Standard InChI InChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
Standard InChI Key PKZMNMQCFNJXEH-UHFFFAOYSA-N
SMILES C1=C(C(=NC=N1)N)F
Canonical SMILES C1=C(C(=NC=N1)N)F

Introduction

Chemical Structure and Properties

5-Fluoropyrimidin-4-amine is a heterocyclic compound consisting of a pyrimidine ring with fluorine substitution at position 5 and an amino group at position 4. Its structural features make it valuable in medicinal chemistry and pharmaceutical research.

Basic Properties

PropertyValue
Chemical FormulaC4H4FN3
Molecular Weight113.09 g/mol
CAS Number811450-26-7
IUPAC Name5-fluoropyrimidin-4-amine
AppearanceWhite to light yellow crystalline powder
European Community (EC) Number814-238-5

Physical Properties

While complete physical property data is limited in scientific literature, several predicted and experimental values have been documented:

PropertyValue
Melting PointNot specifically reported for this compound
SolubilitySoluble in organic solvents like dimethylformamide
Storage ConditionsKeep in dark place, inert atmosphere, freezer storage below -20°C

Synthesis Methods

Several methods for synthesizing 5-fluoropyrimidin-4-amine have been reported in the literature, with the most common approach involving nucleophilic substitution reactions.

Synthesis from 4-chloro-5-fluoropyrimidine

The most direct synthetic route involves the reaction of 4-chloro-5-fluoropyrimidine with ammonia:

A mixture of 4-chloro-5-fluoropyrimidine (200 mg, 1.509 mmol) and ammonia (3.3 ml, 45.3 mmol) in methanol (580 μl) is heated to 110°C in a microwave reactor for 30 minutes. After filtration and drying, 5-fluoro-4-pyrimidinamine is obtained as a white solid with a yield of 58% .

Alternative Synthesis Pathway

An alternative synthetic pathway utilizes potassium-(Z)-2-cyano-2-fluoroethenolate:

The reaction of formamidine hydrochloride (242 mg, 3.0 mmol) with potassium-(Z)-2-cyano-2-fluoroethenolate (188 mg, 1.5 mmol) in dry methanol under argon atmosphere, stirred for 16 hours at room temperature, yields 5-fluoropyrimidin-4-amine with 85% yield .

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for confirming the structure and purity of 5-fluoropyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Data

Spectrum TypeChemical Shifts and Coupling Constants
¹H-NMR (300 MHz, [D6]DMSO)δ/ppm = 7.99 (d, 1H, J = 3.9 Hz, H-6), 7.11 (s, 2H, NH₂)
¹³C-NMR (75 MHz, [D6]DMSO)δ/ppm = 158.6 (d, J = 6.5 Hz, C-2), 153.4 (d, J = 10.9 Hz, C-4), 144.4 (d, J = 253.9 Hz, C-5), 139.5 (d, J = 17.0 Hz, C-6)
¹⁹F-NMR (282 MHz, [D6]DMSO)δ/ppm = –171.3 (d, J = 3.9 Hz)

Mass Spectrometry Data

Mass spectrometry analysis shows:

  • m/z (%) = 114.1 (100) [M+H]⁺

  • HR-MS (ESI): 114.0467 ([M+H]⁺, calculated: 114.0462)

Infrared Spectroscopy Data

IR (ATR): 𝜈̅ [cm⁻¹] = 3317, 2989, 2179, 1604, 1433, 1208, 774, 566

Applications in Research and Development

5-Fluoropyrimidin-4-amine has emerged as an important building block in various research areas, particularly in medicinal chemistry and pharmaceutical development.

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of various biologically active molecules, including:

  • Protein degrader building blocks

  • Potential kinase inhibitors, especially in the development of compounds targeting various protein kinases

  • Starting material for more complex fluorinated pyrimidine derivatives with potential therapeutic properties

Structural Modifications

Researchers have explored various structural modifications of 5-fluoropyrimidin-4-amine to develop compounds with enhanced biological activities:

Position ModifiedTypes of ModificationsPotential Applications
2-positionIntroduction of alkyl, aryl, or heterocyclic groupsKinase inhibitors, anticancer agents
4-amino groupAcylation, alkylationImproved pharmacokinetic properties
5-fluoro groupReplacement with other halogensModified receptor binding profiles
Hazard TypeClassificationWarning Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Related Compounds

Several structural analogs of 5-fluoropyrimidin-4-amine have been studied for their unique properties and applications.

Structural Variants

CompoundCAS NumberStructural Difference from 5-Fluoropyrimidin-4-amine
4-Amino-2-chloro-5-fluoropyrimidine155-10-2Addition of a chloro group at position 2
2-Fluoropyrimidin-4-amine96548-91-3Fluorine at position 2 instead of position 5
2,6-Dichloro-5-fluoropyrimidin-4-amineNot specifiedAddition of chloro groups at positions 2 and 6

Comparative Properties

The addition or alteration of substituents significantly impacts the chemical and biological properties of these compounds:

  • The introduction of a chloro group at position 2 (as in 4-amino-2-chloro-5-fluoropyrimidine) enhances reactivity toward nucleophilic substitution reactions

  • Fluorine position alteration modifies the electronic distribution within the pyrimidine ring, affecting potential protein-ligand interactions

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